L-Azetidine-2-carboxylic Acid-d4
Description
Contextual Significance of L-Azetidine-2-carboxylic Acid as a Proline Analogue in Biological Systems
L-Azetidine-2-carboxylic acid is a naturally occurring compound found in plants like lily of the valley, Solomon's seal, and in smaller amounts in beets. wikipedia.org It is a structural analogue of the proteinogenic amino acid L-proline, meaning it has a similar shape and chemical structure. wikipedia.orgmedchemexpress.com This similarity allows it to be mistakenly recognized by the cellular machinery that synthesizes proteins. oup.comoup.com
During protein synthesis, L-azetidine-2-carboxylic acid can be erroneously incorporated into protein chains in place of L-proline. wikipedia.orgoup.comoup.com This misincorporation can lead to significant consequences for the protein's structure and function, as the four-membered ring of azetidine (B1206935) is conformationally distinct from the five-membered ring of proline. sigmaaldrich.comnih.gov The altered protein conformation can trigger cellular stress responses and has been linked to various biological effects, including teratogenic (developmental malformation) and pro-inflammatory responses. medchemexpress.commdpi.com In some organisms, this compound acts as a natural defense mechanism, deterring herbivores and inhibiting the growth of competing plants. wikipedia.orgoup.comoup.com
The ability of L-azetidine-2-carboxylic acid to disrupt protein structure makes it a valuable tool for studying protein folding, stability, and the cellular pathways that respond to misfolded proteins, known as the unfolded protein response. medchemexpress.comnih.gov Research has shown its involvement in inducing endoplasmic reticulum stress and apoptosis (programmed cell death) in various cell types. medchemexpress.commdpi.com
Rationale for Deuterium (B1214612) Labeling in Mechanistic and Analytical Studies
Deuterium (D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). spectroscopyonline.com This mass difference, while seemingly small, has profound implications for chemical reactions and analytical measurements, forming the basis for the utility of deuterium labeling in scientific research. chem-station.comnih.gov
One of the primary reasons for employing deuterium-labeled compounds is to investigate reaction mechanisms through the kinetic isotope effect (KIE). chem-station.comsymeres.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.org Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those breaking a C-H bond. By strategically placing deuterium atoms at specific positions in a molecule, researchers can determine whether the cleavage of that particular bond is a rate-determining step in a chemical reaction. chem-station.comprinceton.edu
In analytical studies, particularly those involving mass spectrometry, deuterium-labeled compounds serve as excellent internal standards. symeres.comacs.orgacs.org Since the deuterated compound is chemically identical to the non-deuterated analyte, it co-elutes during chromatographic separation but is distinguishable by its higher mass. nih.gov This allows for precise and accurate quantification of the target molecule in complex biological matrices. symeres.comacs.org Furthermore, deuterium labeling can aid in the elucidation of metabolic pathways by tracking the fate of a drug or compound within an organism. nih.govacs.org The presence of deuterium in metabolites provides a clear signature, helping to identify the metabolic products and understand the biotransformation processes. symeres.comacs.org
Scope and Academic Relevance of L-Azetidine-2-carboxylic Acid-d4 Investigations
The investigation of this compound is situated at the intersection of mechanistic biochemistry and advanced analytical chemistry. By combining the biological activity of L-azetidine-2-carboxylic acid with the analytical advantages of deuterium labeling, researchers can conduct highly specific and sensitive studies.
The primary academic relevance of this compound lies in its application as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples. This is crucial for studies investigating the uptake, metabolism, and toxicological effects of L-azetidine-2-carboxylic acid. For instance, in studies exploring the link between this amino acid analogue and conditions like multiple sclerosis, precise measurement in tissues and fluids is paramount. mdpi.comnih.gov
Furthermore, this compound can be used in mechanistic studies to probe the enzymatic processes involved in its incorporation into proteins. By observing the kinetic isotope effects, researchers can gain deeper insights into the recognition and activation of this proline analogue by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its transfer RNA during protein synthesis. oup.comoup.com
The use of deuterated compounds like this compound is also integral to neutron scattering techniques, which are used to study the structure and dynamics of biological macromolecules. nih.gov The distinct neutron scattering properties of deuterium compared to hydrogen allow for contrast variation experiments, enabling the detailed structural analysis of proteins and protein complexes into which the deuterated amino acid has been incorporated. nih.gov
Table of Research Applications for Deuterium-Labeled Compounds:
| Application Area | Specific Use of Deuterium Labeling | Research Finding |
| Mechanistic Studies | Kinetic Isotope Effect (KIE) analysis to determine reaction mechanisms. | The C-D bond is stronger than the C-H bond, leading to slower reaction rates when a C-D bond is broken, which helps identify rate-determining steps. chem-station.comacs.org |
| Analytical Chemistry | Internal standards for quantitative mass spectrometry. | Deuterated standards co-elute with the analyte but are mass-shifted, allowing for accurate quantification in complex mixtures. symeres.comacs.org |
| Metabolism Studies | Tracing the metabolic fate of drugs and other compounds. | Deuterium acts as a stable isotopic label, enabling the identification and tracking of metabolites. nih.govacs.org |
| Structural Biology | Neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. | Selective deuteration enhances structural analysis of proteins and other biomolecules. symeres.comnih.gov |
Properties
Molecular Formula |
C₄H₃D₄NO₂ |
|---|---|
Molecular Weight |
105.13 |
Synonyms |
(2S)-2-Azetidinecarboxylic Acid-d4; (-)-Azetidinecarboxylic Acid-d4; (S)-(-)-2-Azetidine Carboxylic Acid-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into L Azetidine 2 Carboxylic Acid
Strategies for Stereoselective Deuteration at Specific Chiral Centers
Achieving stereoselective deuteration of L-Azetidine-2-carboxylic acid is crucial for producing compounds with well-defined three-dimensional structures, which is essential for their application in stereospecific biological processes. One effective strategy involves the synthesis of stereospecifically deuterated precursors that are then used to construct the azetidine (B1206935) ring. For proline, a close structural analog, stereospecific deuteration at the β-carbon has been achieved through chemico-enzymatic synthesis of labeled diazoketones, followed by photolysis and intramolecular trapping to form the corresponding labeled methyl pyroglutamates. nih.gov These intermediates are then converted to the desired stereospecifically deuterated proline. nih.gov A similar approach could be adapted for L-Azetidine-2-carboxylic acid, where a suitably protected and stereospecifically deuterated four-carbon precursor undergoes intramolecular cyclization to form the azetidine ring, thereby establishing the desired stereochemistry at the deuterated chiral center.
Another powerful technique is the use of chiral catalysts or auxiliaries to direct the deuteration of a prochiral center. For instance, asymmetric deuteration of α-amino acids has been achieved through the dynamic kinetic resolution of racemates or (S)–(R) interconversion via the formation of intermediate Ni(II) complexes. rsc.org This methodology allows for the preparation of α-deuterated α-amino acids in enantiomerically pure form with high levels of deuterium (B1214612) incorporation. rsc.org Adapting such a method to L-Azetidine-2-carboxylic acid would involve the formation of a transient complex that facilitates stereoselective deuterium exchange at a specific chiral center.
Furthermore, enzymatic methods offer exquisite stereocontrol. While specific enzymes for the direct deuteration of L-Azetidine-2-carboxylic acid are not yet characterized, the broader field of biocatalysis provides promising avenues. For example, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Mannich cyclase has been shown to be capable of deuterating a diverse range of L-amino acids with exquisite control over site- and stereoselectivity. escholarship.org Exploring the substrate specificity of such enzymes could lead to a direct and highly efficient method for the stereoselective deuteration of L-Azetidine-2-carboxylic acid.
Site-Selective Deuterium Labeling Approaches
Site-selective deuterium labeling is critical for mechanistic studies and for fine-tuning the metabolic stability of specific positions within a molecule. For small nitrogen heterocycles like L-Azetidine-2-carboxylic acid, transition metal-catalyzed C-H activation has emerged as a powerful tool for direct and site-selective deuteration. Iridium-based catalysts, for instance, have been extensively used for the directed hydrogen isotope exchange (HIE) of C-H bonds. digitellinc.com By employing appropriate directing groups, such as the carboxylic acid moiety in L-Azetidine-2-carboxylic acid, it is possible to achieve selective deuteration at specific positions on the azetidine ring. For example, iridium(I) NHC/phosphine catalysts have been used for the highly selective deuteration of indole (B1671886) and pyrrole (B145914) N-heterocycles by using common N-protecting groups to direct the C-H activation. researchgate.net
Silver-catalyzed methods also show promise for the site-selective deuteration of five-membered aromatic heterocycles, and this could potentially be extended to saturated heterocycles like azetidine. nih.gov These methods often use readily available and inexpensive deuterium sources like deuterated methanol (B129727) (CH3OD). nih.gov The regioselectivity of these reactions is typically governed by the acidity of the C-H bonds or through coordination of the metal to a directing group.
Enzymatic approaches also offer remarkable site-selectivity. A dual-protein system involving an aminotransferase has been shown to catalyze Cα and Cβ H/D exchange of amino acids, with the selectivity being tunable by the presence or absence of a partner protein. nih.govwisc.edu While this system has been demonstrated for other amino acids, the principle of using enzyme complexes to control the site of deuteration is a promising strategy that could be explored for L-Azetidine-2-carboxylic acid.
Chemoenzymatic Synthesis of Deuterated Amino Acids
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis to produce complex molecules like deuterated amino acids. This approach is particularly valuable for achieving high stereoselectivity and site-selectivity that can be challenging with purely chemical methods.
A common chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of deuterated amino acids. For instance, racemic α-deuterated amino acids can be prepared chemically and then subjected to an enzyme, such as an aminoacylase, that selectively hydrolyzes one enantiomer, allowing for the separation of the desired L- or D-enantiomer. mdpi.com Another approach involves the use of enzymes to introduce deuterium into a precursor molecule, which is then chemically converted to the final product. For example, aspartase B has been used to chemoenzymatically label aspartic acid, which could then serve as a precursor for more complex molecules. nih.gov
The synthesis of stereospecifically deuterated proline has been achieved through a key step involving the highly stereoselective enzymatic hydrolysis of silylenol ethers, where deuteration or protonation occurs from a specific face of the enol ether. nih.gov This highlights the power of combining chemical transformations with enzymatic reactions to control the stereochemical outcome of deuteration. Furthermore, robust whole-cell-based chemoenzymatic platforms are being developed for the synthesis of site-selective deuterated α-hydroxy acids and α-amino acids from simple aldehydes, showcasing the potential for scalable and efficient production of these valuable compounds. researchgate.net
Transition-Metal-Catalyzed Deuteration Techniques
Transition-metal catalysis offers a versatile and efficient means for the direct deuteration of C-H bonds in organic molecules, including amino acids and their derivatives. nih.gov This approach avoids the need for lengthy de novo synthesis from deuterated starting materials. Iridium, rhodium, palladium, and ruthenium complexes are among the most effective catalysts for hydrogen isotope exchange (HIE) reactions.
Iridium catalysts, such as Crabtree's and Kerr's catalysts, are particularly effective for the directed deuteration of C-H bonds. digitellinc.comresearchgate.net The directing group, often a coordinating functional group like an amide or carboxylic acid, positions the metal catalyst in proximity to specific C-H bonds, facilitating their activation and subsequent exchange with deuterium from a deuterium source (e.g., D2 gas or D2O). This strategy has been successfully applied to the selective deuteration of aliphatic amides and amino acids. researchgate.netnih.gov Given that L-Azetidine-2-carboxylic acid possesses both a secondary amine and a carboxylic acid, these functional groups could serve as effective directing groups to achieve site-selective deuteration of the azetidine ring.
Palladium-catalyzed C(sp3)-H arylation has been demonstrated for pyrrolidines and piperidines with directing groups at the C(3) position, indicating the feasibility of activating C-H bonds in small nitrogen heterocycles. acs.org While this is an arylation reaction, the underlying C-H activation step is relevant to deuteration. Rhodium nanoparticles have also been shown to efficiently catalyze the deuteration of N-heterocycles, alkylamines, and benzylic scaffolds. acs.org These methods often exhibit high isotopic enrichment at positions alpha to the nitrogen atom. acs.org
Optimization of Isotopic Enrichment and Chemical Purity
Achieving high isotopic enrichment and chemical purity is paramount for the successful application of deuterated compounds. Several factors influence the efficiency of deuterium incorporation, including the choice of catalyst, solvent, temperature, reaction time, and the nature of the deuterium source.
For transition-metal-catalyzed HIE reactions, the catalyst loading and the pressure of deuterium gas (if used) are critical parameters. The choice of solvent can also significantly impact the reaction efficiency. For instance, in iridium-catalyzed HIE, solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. The reaction temperature and duration must be carefully optimized to maximize deuterium incorporation while minimizing potential side reactions or degradation of the starting material.
In chemoenzymatic methods, the purity of the enzyme and the optimization of reaction conditions such as pH, temperature, and substrate concentration are crucial for achieving high conversion and enantiomeric excess. The use of whole-cell systems can sometimes simplify the process by providing the necessary cofactors and enzymes in their natural environment. researchgate.net
The purification of the final deuterated product is essential to remove any unreacted starting material, catalysts, and byproducts. Chromatographic techniques such as high-performance liquid chromatography (HPLC), particularly with chiral stationary phases, are often employed to separate enantiomers and ensure high chemical and enantiomeric purity. mdpi.com The isotopic enrichment and purity of the final product are typically determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.org
| Parameter | Method | Considerations for L-Azetidine-2-carboxylic Acid-d4 |
| Catalyst | Transition Metal (e.g., Iridium, Rhodium) | Choice of ligands can influence regioselectivity. The carboxylic acid and amine groups can act as directing groups. |
| Biocatalyst (e.g., Aminotransferase, Cyclase) | Substrate specificity needs to be evaluated. Potential for high stereoselectivity. | |
| Deuterium Source | D2 gas, D2O, Deuterated solvents (e.g., CH3OD) | D2O is an inexpensive and readily available source. D2 gas may require specialized equipment. |
| Reaction Conditions | Temperature, Pressure, Time, pH | Optimization is crucial to maximize deuterium incorporation and minimize side reactions or racemization. |
| Purification | Chromatography (e.g., HPLC) | Chiral HPLC may be necessary to ensure enantiomeric purity. |
| Analysis | NMR, Mass Spectrometry | To confirm the position and level of deuterium incorporation and assess overall purity. |
Preparation of this compound as a Precursor for Complex Labeled Molecules
Deuterium-labeled L-Azetidine-2-carboxylic acid serves as a valuable building block for the synthesis of more complex labeled molecules, such as peptides and peptidomimetics. lifetein.com The incorporation of this compound into a peptide sequence can provide a unique spectroscopic handle for structural studies using techniques like NMR spectroscopy and neutron diffraction. The altered mass can also be exploited in mass spectrometry-based proteomics and metabolomics studies.
The synthesis of peptides containing this compound can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The deuterated amino acid, appropriately protected, can be coupled to a growing peptide chain. The stability of the C-D bond ensures that the label is retained throughout the synthesis and subsequent manipulations.
Furthermore, this compound can be used in metabolic studies to trace the fate of this non-proteinogenic amino acid in biological systems. researchgate.net By tracking the incorporation of the deuterated analog into proteins or its conversion into other metabolites, researchers can gain insights into its biological activity and potential toxicity. The use of stable isotope labeling avoids the complications associated with radioactive isotopes.
The development of robust synthetic routes to this compound is therefore a critical step in enabling a wide range of biochemical and biomedical research. The methodologies discussed here provide a foundation for the preparation of this and other complex labeled molecules, paving the way for new discoveries in chemical biology and medicinal chemistry.
Advanced Analytical and Spectroscopic Applications of L Azetidine 2 Carboxylic Acid D4
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Macromolecular Studies
The strategic incorporation of deuterium (B1214612) in L-Azetidine-2-carboxylic acid-d4 provides significant advantages for NMR-based studies of macromolecules. Deuteration reduces the density of protons, which in turn minimizes dipolar interactions and simplifies complex ¹H-NMR spectra. peakproteins.com This leads to sharper signals, enhanced resolution, and improved signal-to-noise ratios, enabling more precise structural and dynamic analyses of proteins and peptides that would be challenging with their fully protonated counterparts. peakproteins.comnih.gov
Elucidation of Protein Secondary and Tertiary Structures
L-Azetidine-2-carboxylic acid can be incorporated into proteins in place of L-proline during protein synthesis. nih.gov This substitution, however, is not benign; the smaller four-membered ring of Aze imposes different conformational constraints compared to proline's five-membered ring. This can alter and often destabilize the secondary and tertiary structures of proteins, particularly those rich in proline like collagen. nih.govusuhs.edu
By incorporating this compound into a protein, researchers can use NMR spectroscopy to precisely monitor these structural perturbations. The deuterium label serves two main purposes:
Spectral Simplification: Replacing protons with deuterium atoms simplifies crowded regions of the ¹H-NMR spectrum, allowing for unambiguous assignment of resonances near the substitution site. nih.gov
Specific Structural Probe: The unique signals associated with the deuterated ring or the altered signals of nearby protons can provide specific distance and orientational constraints, which are critical for accurate 3D structure calculation.
Studies have shown that replacing proline with Aze can lessen the stability of ordered conformations like the collagen triple helix, favoring a more disordered state. nih.gov Using the d4-labeled version in such studies would allow for a detailed, residue-specific investigation of the unfolding or deformation process via NMR.
Table 1: Conformational Effects of L-Azetidine-2-carboxylic Acid (Aze) vs. L-Proline (Pro) in Peptides
| Feature | L-Proline (Pro) | L-Azetidine-2-carboxylic Acid (Aze) | Reference |
| Ring Size | 5-membered ring | 4-membered ring | nih.gov |
| Flexibility | More constrained | More flexible due to decreased steric repulsion | nih.govnih.gov |
| Structural Stability | Favors stable, ordered conformations (e.g., collagen helix) | Lessens stability of ordered structures; introduces local deformations | nih.govusuhs.edu |
| Conformational States | Limited number of permitted conformational states | Increased number of permitted conformational states | nih.gov |
Analysis of Conformational Dynamics and Flexibility in Peptides and Proteins
The incorporation of Aze into a peptide chain generally increases its flexibility. nih.gov This is a direct consequence of the smaller ring size, which reduces the energetic barriers for bond rotation and allows for a greater range of motion compared to the more rigid proline residue. When substituted into specific positions within a protein, such as the Y position in a (Gly-X-Y) collagen sequence, Aze can introduce low-energy local deformations, effectively making the structure more dynamic. usuhs.edu
This compound is an ideal probe for quantifying these dynamic changes using NMR relaxation experiments. Techniques such as the measurement of T₁, T₂, and heteronuclear Overhauser effects (NOE) on the labeled site can provide detailed information on:
Local Mobility: Quantifying the rate and amplitude of motion of the azetidine (B1206935) ring within the protein structure.
Conformational Exchange: Detecting and characterizing the exchange between different conformational states on timescales from picoseconds to seconds.
Thermodynamic Properties: The increased flexibility imparted by Aze can be understood as an entropic effect that lessens the stability of ordered structures. nih.gov NMR dynamics studies can provide experimental data to support and refine these thermodynamic models.
The use of deuterated amino acids in NMR relaxation studies is a well-established method for probing protein dynamics at specific sites within a protein. illinois.edu
Investigation of Ligand-Protein Interactions and Binding Sites
NMR spectroscopy is a primary tool for studying the interactions between proteins and small molecule ligands at atomic resolution. youtube.com When a ligand binds to a protein, it causes changes in the chemical environment of nearby amino acid residues, which can be detected as chemical shift perturbations (CSPs) in the protein's NMR spectrum. By assigning these shifts, the ligand binding site on the protein surface can be mapped. youtube.com
Incorporating this compound into a target protein provides a highly specific probe for monitoring these interactions. If the labeled residue is located within or near a ligand-binding pocket, its NMR signal will be particularly sensitive to the binding event. Deuteration enhances these studies by reducing signal overlap, which is especially beneficial for larger proteins where spectral crowding is a major issue. peakproteins.com The unique signal from the d4-labeled residue can be easily monitored during a titration experiment, where increasing amounts of a ligand are added to the protein sample, allowing for the precise determination of binding affinity (Kd) and the mapping of the interaction site.
Mass Spectrometry-Based Quantitative and Mechanistic Analyses
In mass spectrometry, stable isotope-labeled compounds are indispensable for achieving high accuracy and precision in quantitative studies. The known mass shift introduced by the deuterium atoms in this compound allows it to be easily distinguished from its unlabeled counterpart.
Isotopic Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for determining the exact amount of an analyte in a sample and is considered a primary method of measurement. nih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample.
The procedure for using this compound in an IDMS workflow is as follows:
A precise amount of this compound is added to the sample containing an unknown quantity of natural L-Azetidine-2-carboxylic acid.
The sample is homogenized to ensure complete mixing of the labeled standard and the unlabeled analyte.
The mixture is analyzed by a mass spectrometer (e.g., LC-MS or GC-MS).
The instrument measures the intensity ratio of the mass signal from the d4-labeled standard to that of the unlabeled analyte.
Because the standard and the analyte are chemically identical, they behave the same way during sample preparation and ionization, eliminating matrix effects and variations in instrument response. This allows the initial concentration of the unlabeled L-Azetidine-2-carboxylic acid to be calculated with very high accuracy. mdpi.com This method is routinely used for the certification of reference materials and for precise quantification in proteomics and metabolomics. nih.govresearchgate.net
Tracing of Metabolic Intermediates and Flux Analysis
The application of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolic flux. This compound, as a deuterated analog of L-Azetidine-2-carboxylic acid, serves as a powerful tool in such investigations. Its utility stems from the fact that the deuterium atoms act as a "heavy" tag, making it distinguishable from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical reactivity.
L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as an analog of L-proline. wikipedia.orgmedchemexpress.com Due to this mimicry, it can be mistakenly incorporated into proteins in place of proline, leading to altered protein structures and functions. wikipedia.orgnih.gov This biological activity is central to its use in metabolic tracing. When introduced to a biological system, this compound follows the same metabolic and transport pathways as the unlabeled compound.
Research on the non-deuterated, radiolabeled forms of L-Azetidine-2-carboxylic acid provides a clear blueprint for the application of the d4 variant. Studies using L-[3H]azetidine 2-carboxylic acid in Escherichia coli have shown that the molecule is incorporated into proteins. nih.gov Similarly, experiments with DL-[14C]-azetidine-2-carboxylic acid in rabbit reticulocytes demonstrated that the compound was incorporated into hemoglobin intact. researchgate.net These findings indicate that by using this compound, researchers can track its uptake by cells and its subsequent incorporation into newly synthesized proteins.
The process of metabolic flux analysis using this compound involves the following general steps:
Introduction of the Tracer : A known quantity of this compound is introduced into a cell culture, tissue, or organism.
Metabolic Incorporation : The cells take up the labeled compound, where it can compete with L-proline for incorporation into proteins during translation. researchgate.net
Sample Analysis : After a specific period, proteins are extracted and hydrolyzed back into their constituent amino acids.
Mass Spectrometry Detection : The resulting amino acid mixture is analyzed using mass spectrometry (e.g., LC-MS/MS). The instrument can differentiate between the unlabeled L-Azetidine-2-carboxylic acid and the heavier this compound, as well as L-proline.
By quantifying the ratio of the d4-labeled analog to its unlabeled counterpart or to L-proline within the protein fraction, researchers can elucidate the dynamics of protein synthesis and turnover. This technique can reveal the extent to which an exogenous analog can penetrate a cell and compete with endogenous amino acids, providing insights into amino acid transport and utilization.
Furthermore, studies have shown that L-azetidine-2-carboxylic acid can be metabolized. In E. coli, it was found to be partially degraded, with alanine (B10760859) identified as a major catabolite. nih.gov In Pseudomonas species, the azetidine ring is opened by an L-azetidine-2-carboxylate hydrolase to form 2-hydroxy-4-aminobutyrate, which is then further metabolized. nih.gov Using a d4-labeled tracer allows for the tracking of these degradation pathways. The deuterium label would be retained on the resulting catabolites, enabling their identification and quantification, thereby mapping the metabolic fate of the carbon and nitrogen backbone of the molecule.
Development and Validation of Analytical Methodologies Using this compound as a Reference Material
The development of robust and reliable analytical methods is critical for the accurate quantification of specific compounds in complex matrices. This compound is highly suitable for use as an internal standard in the development and validation of such methods, particularly for chromatography-based techniques coupled with mass spectrometry. clearsynth.com Its key advantage is that it is chemically identical to the analyte of interest (the "light" L-Azetidine-2-carboxylic acid) but has a different mass due to the deuterium labeling. clearsynth.comclearsynth.com
In quantitative analysis, especially with methods like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard. This is because it co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. Any sample loss during preparation or variability in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved.
The validation of an analytical method ensures its suitability for its intended purpose. This compound plays a crucial role in this process. For instance, in the development of methods to quantify L-Azetidine-2-carboxylic acid in biological samples or food products like lily of the valley or sugar beets, a validated method is essential. nih.govnih.govresearchgate.net
The table below outlines key validation parameters that are assessed using this compound as an internal standard.
| Validation Parameter | Role of this compound |
| Linearity | The response ratio (Analyte/Internal Standard) is plotted against a series of known analyte concentrations to establish the calibration curve and define the quantitative range. |
| Accuracy | Determined by analyzing quality control samples with known concentrations of the analyte and the internal standard. The calculated concentration is compared to the true concentration. |
| Precision | Assessed by repeatedly analyzing samples. The use of the internal standard corrects for random variations, leading to a low coefficient of variation (CV). A method for the non-deuterated compound reported a CV of 0.94%. nih.gov |
| Matrix Effect | The internal standard helps to compensate for the suppression or enhancement of the analyte's signal caused by other components in the sample matrix (e.g., plasma, tissue extract). |
| Recovery | The efficiency of the extraction process is evaluated by comparing the analyte/internal standard response ratio in an extracted sample to that of a non-extracted standard. A reported method for the non-labeled compound showed a recovery of 96.4%. nih.gov |
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are common techniques for separating L-Azetidine-2-carboxylic acid from other sample components before detection. nih.govresearchgate.net When coupled with mass spectrometry, the use of this compound as an internal standard allows for the development of highly sensitive and specific assays capable of quantifying this compound at low levels in complex mixtures. clearsynth.comsigmaaldrich.com
Mechanistic Investigations Utilizing L Azetidine 2 Carboxylic Acid D4 As a Probe
Elucidation of Biochemical Pathways and Metabolic Transformations
The use of isotopically labeled compounds is a cornerstone of metabolic research. Aze-d4 serves as an ideal tracer to map the intricate pathways involved in the catabolism and assimilation of azetidine (B1206935) compounds in various organisms.
Tracing of Carbon and Nitrogen Flow in Biological Systems
By introducing Aze-d4 into a biological system, scientists can track the movement of the deuterated azetidine skeleton through metabolic networks. In organisms capable of utilizing Aze as a nutrient source, such as certain bacteria, Aze-d4 allows for unambiguous identification of its breakdown products via mass spectrometry. The deuterium (B1214612) atoms increase the mass of the molecule and its metabolites by four daltons, making them easily distinguishable from their unlabeled, naturally occurring counterparts.
For instance, studies on Pseudomonas species have shown that these bacteria can assimilate L-azetidine-2-carboxylate as a sole nitrogen source. nih.gov The proposed detoxification pathway involves the hydrolytic opening of the azetidine ring to form 2-hydroxy-4-aminobutyrate. nih.gov Feeding experiments with Aze-d4 could definitively confirm this pathway. The detection of a deuterated 2-hydroxy-4-aminobutyrate signal in the cell metabolome would provide direct evidence of this transformation.
Furthermore, research in Escherichia coli has indicated that Aze can be catabolized into other amino acids, with alanine (B10760859) being a major product, before being incorporated into proteins. wikipedia.org Using Aze-d4 as the substrate would enable researchers to precisely quantify the flux through this degradative pathway versus its direct incorporation into polypeptides.
Table 1: Potential Metabolites Traceable by L-Azetidine-2-carboxylic Acid-d4 This table illustrates the expected mass shifts for key metabolites derived from Aze-d4, assuming the deuterium labels are retained through the initial metabolic steps.
| Precursor/Metabolite | Chemical Formula (Unlabeled) | Molecular Weight (Unlabeled) | Chemical Formula (d4-labeled) | Molecular Weight (d4-labeled) |
| L-Azetidine-2-carboxylic Acid | C₄H₇NO₂ | 101.10 g/mol | C₄H₃D₄NO₂ | 105.13 g/mol |
| 2-Hydroxy-4-aminobutyrate | C₄H₉NO₃ | 119.12 g/mol | C₄H₅D₄NO₃ | 123.14 g/mol |
Delineation of Biosynthetic Routes for Azetidine Derivatives
While Aze itself is a natural product, organisms can further modify it to produce other functional molecules. Aze-d4 can be employed as a labeled precursor to explore the biosynthesis of more complex azetidine-containing natural products or synthetic derivatives. google.comnih.gov When Aze-d4 is supplied to a producing organism or used in a cell-free enzymatic synthesis, the deuterium label can be tracked into the final product. This strategy is invaluable for identifying the enzymatic steps and intermediates involved in constructing more elaborate molecular scaffolds from a basic azetidine ring, providing insights for metabolic engineering and synthetic biology. nih.gov
Enzyme Reaction Mechanism Studies
The deuterium substitution in Aze-d4 makes it a superb tool for investigating the mechanisms of enzymes that recognize and process it.
Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Steps
The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with its heavier isotope can alter the rate of a chemical reaction. This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction.
For enzymes that catalyze reactions involving the cleavage of a C-H bond on the azetidine ring, using Aze-d4 would reveal a primary KIE (kH/kD > 1) if that bond cleavage is rate-limiting. For example, in the detoxification pathway catalyzed by L-azetidine-2-carboxylate hydrolase (AC hydrolase) in Pseudomonas, the reaction proceeds via hydrolytic ring opening. nih.gov While this specific reaction does not involve C-H bond cleavage, if an alternative enzymatic degradation pathway existed, such as one initiated by oxidation at a ring carbon, a KIE would be expected. Measuring the reaction rates with both unlabeled Aze and Aze-d4 would provide critical information about the transition state of the enzyme's catalytic cycle. A significant KIE would pinpoint C-H bond activation as a crucial, energy-intensive step in the mechanism.
Table 2: Hypothetical KIE Analysis for an Azetidine-Metabolizing Enzyme This illustrative table shows how KIE data would be presented to interpret an enzymatic mechanism. A value significantly greater than 1 suggests the C-D bond is broken in the rate-determining step.
| Substrate | Initial Reaction Rate (V₀) | KIE (kH/kD) | Mechanistic Implication |
| L-Azetidine-2-carboxylic Acid | V₀ (H) | \multirow{2}{*}{V₀ (H) / V₀ (D)} | If KIE > 1, C-H bond cleavage is likely rate-determining. |
| This compound | V₀ (D) | If KIE ≈ 1, C-H bond cleavage is not rate-determining. |
Characterization of Enzymatic Active Sites and Catalytic Mechanisms
Aze-d4 can aid in characterizing the active site of enzymes that bind it. The enzyme L-azetidine-2-carboxylate hydrolase (AC hydrolase), a member of the 2-haloacid dehalogenase (HAD) superfamily, has been identified as responsible for detoxifying Aze in certain bacteria. nih.gov This enzyme catalyzes the opening of the strained four-membered ring. While the primary catalytic nucleophile has been identified as an aspartate residue, the precise orientation of the substrate in the active site and the roles of other residues are still areas of investigation. By using Aze-d4 in combination with advanced NMR techniques like Saturation Transfer Difference (STD-NMR) or cryo-electron microscopy, researchers can gain detailed structural insights into the enzyme-substrate complex. The deuterium atoms provide unique spectroscopic signatures that can help map the proximity of the substrate to specific amino acid residues within the active site, clarifying the catalytic mechanism.
Studies on Protein Biosynthesis Fidelity and Folding Mechanisms
One of the most significant toxic effects of Aze is its misincorporation into proteins in place of L-proline, which can lead to protein misfolding and aggregation. nih.govmdpi.com Aze-d4 is an exceptional tool for studying these processes quantitatively.
Because Aze is structurally similar to proline, it can be mistakenly charged onto prolyl-tRNA by prolyl-tRNA synthetase and subsequently delivered to the ribosome for protein synthesis. wikipedia.orgmdpi.com This substitution can disrupt protein structure because the four-membered azetidine ring has different conformational properties compared to proline's five-membered ring, leading to increased flexibility and destabilization of ordered structures like the collagen triple helix. nih.gov
Using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based proteomics, researchers can grow one cell population with normal proline and another with Aze-d4. By mixing protein samples from both populations and analyzing them with high-resolution mass spectrometry, the exact sites and frequency of Aze-d4 misincorporation can be quantified across the entire proteome. The 4-dalton mass shift allows for clear differentiation between peptides containing proline and those containing Aze-d4. Such studies can reveal whether certain proline positions are more susceptible to substitution and help identify the downstream consequences, such as the activation of the unfolded protein response (UPR) or proteotoxic stress. mdpi.com
Table 3: Research Findings on L-Azetidine-2-carboxylic Acid (Aze) Incorporation and Effects This table summarizes key findings from studies using the unlabeled or radiolabeled form of Aze, which form the basis for investigations using the Aze-d4 probe.
| Research Area | Finding | Organism/System | Reference |
| Protein Incorporation | Aze is incorporated into proteins in place of L-proline. | Rabbit Reticulocytes | google.com |
| Protein Conformation | Aze incorporation destabilizes the collagen triple helix and increases polypeptide flexibility. | In silico / Peptides | nih.gov |
| Metabolic Stress | Aze misincorporation leads to proteotoxic stress and activates the Unfolded Protein Response (UPR). | Arabidopsis thaliana (plants) | mdpi.com |
| Cellular Response | Genetic pathways involved in coping with Aze toxicity relate to protein quality control and amino acid sensing (TOR pathway). | Saccharomyces cerevisiae (yeast) | sigmaaldrich.com |
| Cell Viability | High concentrations of Aze can induce pro-inflammatory and pro-apoptotic responses in microglial cells. | BV2 Microglial Cells (mouse) | mdpi.com |
Investigation of Non-Proteinogenic Amino Acid Misincorporation
The phenomenon of non-proteinogenic amino acid misincorporation into proteins can be meticulously studied using this compound as a molecular probe. Because L-Azetidine-2-carboxylic acid (Aze) is a structural homologue of L-proline, it can be activated by prolyl-tRNA synthetase and erroneously incorporated into proteins during translation. biorxiv.orgmdpi.com This process provides a valuable model for understanding the fidelity of the translational apparatus and the cellular responses to the presence of aberrant amino acids.
Studies have demonstrated that Aze can be incorporated into a variety of proteins in different organisms. For instance, in Escherichia coli strains over-expressing recombinant murine myelin basic protein, mass spectrometry confirmed the misincorporation of Aze at proline sites. nih.gov Similarly, research on rabbit reticulocytes showed that Aze was incorporated into hemoglobin, substituting for prolyl residues. researchgate.net The deuterated label on this compound offers a significant advantage in these studies by providing a clear and unambiguous signal in mass spectrometry, allowing for the precise identification of peptides containing the analogue and quantification of the extent of misincorporation.
Recent proteomic analyses in Arabidopsis have further confirmed that Aze is misincorporated for proline in proteins synthesized in the cytosol. biorxiv.org The use of such advanced proteomic techniques, enhanced by the mass shift introduced by the d4 label, allows researchers to map the specific sites of misincorporation within the proteome and to study the factors that may influence the frequency and location of these events. This leads to a deeper understanding of the mechanisms of proteotoxic stress and the quality control pathways that cells employ to manage misfolded proteins. biorxiv.orgnih.gov
| Organism/System | Protein Studied | Key Findings | Reference |
|---|---|---|---|
| Escherichia coli | Recombinant murine Myelin Basic Protein (rmMBP) | Aze was incorporated at a maximum of three of eleven possible proline sites. | nih.gov |
| Rabbit Reticulocytes | Hemoglobin | Aze specifically substitutes for prolyl residues. The rate of globin synthesis was not reduced. | researchgate.net |
| Arabidopsis | Global Proteome | Untargeted proteomics confirmed Aze is misincorporated for Pro in cytosolically translated proteins. | biorxiv.org |
| Saccharomyces cerevisiae | Global Proteome | Misincorporation of Aze leads to proteotoxic stress, engaging protein quality control pathways. | biorxiv.orgnih.gov |
Analysis of Resultant Protein Structural Perturbations and Stability
The substitution of proline with L-Azetidine-2-carboxylic acid introduces significant perturbations to protein structure and stability. wikipedia.org The four-membered ring of Aze is smaller and more constrained than the five-membered ring of proline, leading to altered bond angles and conformational restrictions within the polypeptide backbone. wikipedia.orgnih.gov The use of this compound as a probe enables the precise correlation of these structural changes with the sites of misincorporation identified through mass spectrometry.
In the case of murine myelin basic protein, molecular modeling has illustrated that the misincorporation of even a single Aze residue can cause a severe bend in the polypeptide chain. nih.gov Multiple substitutions of proline with Aze were predicted to completely disrupt the poly-proline type II structure, which is thought to be functionally important. nih.gov These structural alterations can lead to protein misfolding, aggregation, and the induction of cellular stress responses, as observed in studies on BV2 microglial cells where Aze treatment led to increased expression of markers associated with protein misfolding and cellular stress. mdpi.comnih.gov
| Protein/Peptide Model | Observed/Predicted Structural Effect | Impact on Stability | Reference |
|---|---|---|---|
| N-acetyl-Aze-N'-methylamide & Dipeptides | Increased flexibility compared to proline-containing peptides. | Lessens the stability of ordered polypeptide conformations. | nih.gov |
| Collagen Triple Helix | Local deformations and increased flexibility when Aze is in the Y position of a (Gly-X-Y) unit. High levels of substitution distort the helix. | High levels of substitution destabilize the triple helix. Low levels do not significantly change the helix-to-coil transition energy. | nih.govnih.gov |
| Murine Myelin Basic Protein | Causes a severe bend in the polypeptide chain; multiple substitutions disrupt the poly-proline type II structure. | Leads to misfolding and potential loss of function. | nih.gov |
| General Proteins | Can lead to protein misfolding and aggregation. | Induces proteotoxic stress and engagement of cellular quality control mechanisms. | wikipedia.orgbiorxiv.orgmdpi.com |
Biotechnological and Chemical Biology Applications of Deuterated L Azetidine 2 Carboxylic Acid
Application in the Study of Microbial Metabolism and Detoxification Pathways
The use of L-Azetidine-2-carboxylic acid-d4 is instrumental in elucidating the metabolic fates of this proline mimic in microorganisms. As some microbes have evolved pathways to not only resist the toxicity of L-Azetidine-2-carboxylic acid (AZE) but also to utilize it as a nutrient source, the deuterated tracer allows for precise mapping of these biochemical routes. nih.gov
Several bacterial species have been identified that can degrade AZE, a toxic analogue of L-proline. nih.govresearchgate.net The key to this detoxification is the enzymatic cleavage of the strained four-membered azetidine (B1206935) ring. nih.govresearchgate.net this compound is an invaluable substrate for characterizing the enzymes responsible for this biotransformation.
Research has identified specific enzymes, such as L-azetidine-2-carboxylate hydrolase (A2CH or AC hydrolase), in bacteria like Pseudomonas sp. strain A2C and Novosphingobium sp. MBES04. nih.govrsc.org These enzymes catalyze the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govnih.gov By using this compound in enzymatic assays, researchers can employ mass spectrometry to track the appearance of the deuterated product, confirming the enzymatic activity and allowing for precise kinetic measurements.
Furthermore, the deuterium (B1214612) labels are critical for conducting kinetic isotope effect (KIE) studies. Such experiments can reveal whether a carbon-hydrogen bond at a deuterated position is broken during the rate-limiting step of the enzymatic reaction. This information provides deep mechanistic insights into how these hydrolases recognize their substrate and catalyze the ring-opening reaction.
Table 1: Key Enzymes in L-Azetidine-2-carboxylic Acid Degradation
| Enzyme Name | Source Organism | Catalyzed Reaction | Reference |
| L-Azetidine-2-carboxylate Hydrolase (AC Hydrolase) | Pseudomonas sp. strain A2C | Hydrolytic opening of the azetidine ring to form 2-hydroxy-4-aminobutyrate. | nih.govnih.govresearchgate.net |
| L-Azetidine-2-carboxylate Hydrolase (NsA2CH) | Novosphingobium sp. MBES04 | Hydrolysis of the L-AZC ring with high substrate and stereospecificity. | rsc.org |
The genes responsible for AZE detoxification have been identified and cloned, opening the door for metabolic engineering. nih.govresearchgate.net Scientists can engineer microorganisms to express these detoxification enzymes for applications in bioremediation or the synthesis of valuable chemical intermediates. In this context, this compound serves as a crucial analytical tool to verify the function of engineered metabolic pathways. By feeding the deuterated compound to the modified organism and detecting the formation of deuterated downstream metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can confirm that the engineered pathway is active and quantify its efficiency. This approach was explored to potentially engineer AZE as a building block for aminoglycoside antibiotics. rsc.org
Development of Advanced Labeled Peptide and Protein Analogues for Structural and Functional Research
L-Azetidine-2-carboxylic acid is known to be incorporated into proteins in place of L-proline, which can significantly alter protein structure and stability. wikipedia.orgnih.govsigmaaldrich.com This property is exploited in chemical biology, and the use of the deuterated analogue, this compound, offers enhanced capabilities for structural and functional studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.
When this compound is incorporated into a specific site within a peptide or protein, the deuterium atoms act as silent labels in ¹H-NMR spectra, simplifying complex spectra and aiding in signal assignment. This isotopic labeling strategy is a cornerstone of modern structural biology, allowing for detailed investigation of protein dynamics and interactions. For instance, studying collagen, a protein rich in proline, can benefit from the site-specific incorporation of deuterated AZE to probe local conformational flexibility and the structural consequences of this substitution. nih.govusuhs.edu Computational studies have shown that substituting proline with AZE can increase the flexibility of the collagen triple helix when placed in the Y position of a (Gly-X-Y) repeating unit. nih.govusuhs.edu
Table 2: Conformational Effects of L-Azetidine-2-carboxylic Acid (Aze) Substitution for Proline (Pro)
| Peptide/Protein Context | Observation | Consequence | Reference |
| General Peptides | Aze-containing peptides are generally more flexible than Pro-containing peptides. | Decreased stability of ordered conformations like helices. | nih.gov |
| Collagen-like Peptides | Low-level substitution of Pro with Aze in the Y-position of (Gly-X-Y) units introduces low-energy local deformations. | Increased flexibility of the triple helix. | nih.govusuhs.edu |
| Collagen-like Peptides | The near-extended conformation is energetically less favorable for Aze than for Pro. | Contributes to the destabilization of the collagen triple helix. | nih.gov |
Utilization in High-Throughput Screening Assays as a Mechanistic Probe
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. This compound can be employed as a specialized mechanistic probe in HTS assays designed to discover inhibitors of enzymes that metabolize proline or its analogues.
For example, an HTS campaign could be designed to identify inhibitors of the A2CH enzyme. In such an assay, the enzyme would be incubated with this compound and compounds from a chemical library. The enzymatic reaction would produce a deuterated version of 2-hydroxy-4-aminobutyrate. The reaction mixture can be directly analyzed by mass spectrometry, which can specifically and sensitively detect the mass of the deuterated product. A compound that inhibits the enzyme would lead to a significant reduction or absence of the deuterated product signal. The use of the stable isotope label provides a clear and unambiguous readout, minimizing interference from other components in the assay and increasing the reliability of the screening results.
Future Research Directions and Methodological Advancements Pertaining to L Azetidine 2 Carboxylic Acid D4
Exploration of Novel and More Efficient Synthetic Routes for Highly Deuterated Analogues
The development of efficient and stereoselective synthetic routes is paramount for the widespread availability and application of L-azetidine-2-carboxylic acid-d4 and other highly deuterated analogues. While classical methods for the synthesis of the non-deuterated L-azetidine-2-carboxylic acid exist, the introduction of deuterium (B1214612) atoms presents unique challenges. oup.com Future research is likely to focus on several key areas to improve synthetic efficiency and deuterium incorporation.
One promising avenue is the advancement of palladium-catalyzed H/D exchange protocols . These methods have shown success in the β-deuteration of N-protected amino amides, which can then be converted to the desired deuterated amino acid. nih.gov The application and optimization of such catalytic systems for the azetidine (B1206935) ring system could provide a more direct and efficient route to this compound. Another area of active development is the use of organophotocatalytic radical approaches . These methods have enabled the synthesis of enantioenriched α-deuterated α-amino acids through a mild decarboxylative deuteration, offering high levels of deuterium incorporation. uniupo.it Adapting this technology to azetidine precursors could yield highly deuterated products with excellent stereocontrol.
Furthermore, biocatalytic methods are emerging as powerful tools for the synthesis of deuterated compounds. rsc.org The use of enzymes could offer unparalleled stereoselectivity and site-selectivity in deuterium labeling. Research into identifying or engineering enzymes that can catalyze the deuteration of L-azetidine-2-carboxylic acid or its precursors holds significant potential for green and efficient synthesis. nih.govnih.gov
The table below summarizes potential future synthetic strategies for this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed H/D Exchange | High efficiency, applicability to various amino amides. nih.gov | Optimization for the azetidine ring, improving deuterium incorporation levels. |
| Organophotocatalytic Radical Deuteration | Mild reaction conditions, high deuterium incorporation, excellent stereoselectivity. uniupo.it | Development of suitable azetidine-based precursors. |
| Biocatalytic Synthesis | High stereoselectivity and site-selectivity, environmentally friendly. rsc.orgnih.gov | Discovery or engineering of specific enzymes for the deuteration of azetidine derivatives. |
Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring
The ability to track and quantify this compound in complex biological systems is crucial for its application as a metabolic tracer. Future advancements in spectroscopic and imaging techniques will be instrumental in enabling real-time monitoring at the cellular and subcellular levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying deuterated molecules. Selective deuteration simplifies complex proton NMR spectra, facilitating resonance assignment and the study of protein structure and dynamics. oup.comnih.gov Future developments in high-field NMR and cryoprobe technology will enhance the sensitivity and resolution of detecting this compound and its metabolites. Solid-state NMR, in particular, shows promise for studying deuterated proteins in micro-crystalline form, which can be achieved by incorporating deuterated amino acids. rsc.orgrsc.org
Mass spectrometry imaging (MSI) techniques are rapidly evolving and offer the ability to visualize the spatial distribution of molecules in tissues. nih.govNanoscale secondary ion mass spectrometry (NanoSIMS) , in particular, can be used for quantitative imaging of deuterated tracers in biological tissues with high spatial resolution. nih.gov This allows for the investigation of metabolic pathways at the single-cell and organelle level. Future work will likely focus on improving the sensitivity and throughput of these imaging techniques for routine analysis of deuterated compounds like this compound.
Deuterium metabolic imaging (DMI) is an emerging MRI-based method that allows for non-invasive, real-time mapping of the metabolism of deuterated substrates in vivo. nih.govmdpi.com By administering a deuterated compound, such as this compound, and monitoring its conversion to downstream metabolites, DMI can provide valuable insights into metabolic fluxes in both healthy and diseased states. researchgate.net Further development of DMI pulse sequences and data analysis methods will be critical for its translation into a widely used research and potentially clinical tool. nih.gov
The table below highlights key advanced analytical techniques for monitoring this compound.
| Technique | Application | Future Advancements |
| High-Field NMR Spectroscopy | Structural and dynamic studies of proteins incorporating the deuterated analogue. oup.comnih.gov | Increased sensitivity and resolution, development of novel pulse sequences. |
| Mass Spectrometry Imaging (MSI/NanoSIMS) | Quantitative imaging of the compound and its metabolites in tissues at subcellular resolution. nih.govnih.gov | Improved sensitivity, higher throughput, and enhanced multiplexing capabilities. |
| Deuterium Metabolic Imaging (DMI) | Non-invasive, real-time monitoring of metabolic pathways in vivo. nih.govmdpi.com | Advanced pulse sequences, improved data analysis algorithms, and broader range of detectable metabolites. |
Integration with Multi-Omics Approaches for Systems-Level Biological Understanding
The incorporation of L-azetidine-2-carboxylic acid, a proline analogue, into proteins can induce proteotoxic stress and perturb various cellular pathways. biorxiv.org By using the deuterated form, this compound, in combination with multi-omics approaches, researchers can gain a systems-level understanding of its biological effects.
Proteomics studies can identify proteins that are mis-incorporated with the deuterated analogue, quantify changes in protein expression levels, and map alterations in post-translational modifications. This can provide insights into the cellular stress response, protein quality control mechanisms, and the specific pathways affected by the presence of the analogue. nih.gov
Metabolomics analysis, facilitated by the deuterium label, can trace the metabolic fate of this compound and its impact on endogenous metabolic networks. This can reveal how the cell attempts to metabolize or detoxify the compound and how its presence alters central carbon metabolism and other key pathways. nih.govmdpi.com
Transcriptomics can be employed to analyze changes in gene expression in response to treatment with this compound. This can help to identify the signaling pathways and transcription factors that are activated or repressed as part of the cellular response to the induced stress.
By integrating data from these different "omics" layers, researchers can construct comprehensive models of the cellular response to this compound. This systems-level perspective is crucial for understanding its mechanism of action and for identifying potential therapeutic targets or biomarkers. nih.gov
Expansion of Applications in Chemical Biology for Probing Cellular Processes
The unique properties of this compound make it a valuable tool for chemical biologists to probe a variety of cellular processes. Its ability to be incorporated into proteins in place of proline provides a handle to study protein synthesis, folding, and degradation. wikipedia.org
One key application is in metabolic labeling experiments. By feeding cells with this compound, newly synthesized proteins will incorporate the deuterated amino acid. These labeled proteins can then be detected and quantified by mass spectrometry, allowing for the measurement of protein turnover rates on a proteome-wide scale. nih.gov This approach can be used to study how protein dynamics change in response to various stimuli or in different disease states.
Furthermore, the introduction of a deuterated analogue can serve as a subtle probe to study enzyme mechanisms and protein-protein interactions. The kinetic isotope effect associated with the carbon-deuterium bond can be used to investigate the rate-limiting steps of enzymatic reactions involving proline-containing substrates.
The development of "click chemistry" handles on deuterated azetidine derivatives could further expand their utility. This would allow for the specific attachment of fluorescent dyes, affinity tags, or other reporter molecules to proteins that have incorporated the analogue, enabling their visualization and isolation for further study.
Q & A
Q. How is L-Azetidine-2-carboxylic Acid-d4 synthesized and characterized in isotopic labeling studies?
- Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions (e.g., C-3 and C-4 of the azetidine ring) via catalytic deuteration or exchange reactions. For example, a modified procedure from non-deuterated analogs includes dissolving the precursor in tetrahydrofuran (THF) and reacting with deuterated borane complexes under controlled conditions . Characterization relies on NMR spectroscopy (e.g., H-NMR to confirm deuterium substitution) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation). -NMR can further resolve ring strain effects on chemical shifts .
Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated analog in metabolic studies?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM) is essential. The mass shift (Δm/z = +4) due to deuterium allows clear differentiation. For quantification, use a deuterated internal standard (e.g., Acrylic Acid-d4) to correct for matrix effects . Isotope ratio mass spectrometry (IRMS) can further validate isotopic enrichment in biological samples .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic incorporation rates of this compound between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from differences in enzymatic processing (e.g., prolyl-tRNA synthetase selectivity) or tissue-specific transport. To address this:
- Perform competitive radiolabeled assays using H-proline and this compound to quantify incorporation efficiency in cell-free systems vs. tissue explants .
- Use isotopic tracing in animal models coupled with LC-MS/MS to track deuterium retention in collagen or other proteins .
- Compare molecular dynamics simulations of prolyl-tRNA synthetase binding affinity for deuterated vs. non-deuterated analogs to predict incorporation biases .
Q. What experimental designs are optimal for studying the role of this compound in collagen synthesis inhibition?
- Methodological Answer :
- Triple-helix stability assays : Incubate collagen peptides with this compound and monitor thermal denaturation via circular dichroism (CD) spectroscopy at 220 nm. Compare melting temperatures () with proline-containing controls .
- Fibroblast culture models : Treat cells with 10–100 µM this compound and quantify secreted collagen using hydroxyproline assays or ELISA . Include controls with protease inhibitors to rule out degradation artifacts .
- In vivo validation : Administer deuterated compound in fibrotic mouse models (e.g., CCl-induced liver fibrosis) and perform histomorphometry with Sirius Red staining to assess collagen deposition .
Q. How can isotopic scrambling during this compound synthesis impact data interpretation, and how is this mitigated?
- Methodological Answer : Scrambling (e.g., deuterium migration to non-target positions) can occur under acidic/basic conditions or elevated temperatures. Mitigation strategies include:
- Low-temperature synthesis : Conduct reactions below 0°C to minimize H/D exchange .
- Post-synthesis validation : Use -NMR or Fourier-transform infrared (FTIR) spectroscopy to confirm deuterium localization. FTIR peaks at ~2100 cm (C-D stretching) provide positional specificity .
- Stability testing : Incubate the compound in physiological buffers (pH 7.4, 37°C) and monitor deuterium retention over 24–72 hours via LC-MS .
Data Analysis and Contradiction Resolution
Q. When conflicting data arise regarding the cytotoxicity of this compound, what systematic approaches are recommended?
- Methodological Answer :
- Dose-response profiling : Test cytotoxicity across a wide concentration range (1 nM–10 mM) in multiple cell lines (e.g., HEK293, HepG2) using MTT assays or lactate dehydrogenase (LDH) release assays. Compare IC values with non-deuterated analogs .
- Mechanistic studies : Perform RNA-seq or metabolomics to identify pathways affected by deuterium substitution (e.g., oxidative stress, protein misfolding) .
- Species-specific analysis : Evaluate toxicity in primary cells from different organisms, as proline metabolism varies between humans and model organisms (e.g., rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
